BenchChemオンラインストアへようこそ!

(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone

GlyT1 inhibition Schizophrenia Benzoylpiperazine SAR

(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone (CAS 922827-06-3) is a synthetic small molecule classified as a benzoylpiperazine derivative containing a 4,6-difluorobenzo[d]thiazole moiety. This compound belongs to a class of molecules that have been described in patent literature as inhibitors of the glycine transporter 1 (GlyT1), a target implicated in cognitive and negative symptoms of schizophrenia.

Molecular Formula C24H19F2N3O2S
Molecular Weight 451.49
CAS No. 922827-06-3
Cat. No. B2791361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone
CAS922827-06-3
Molecular FormulaC24H19F2N3O2S
Molecular Weight451.49
Structural Identifiers
SMILESC1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC=CC=C4OC5=CC=CC=C5
InChIInChI=1S/C24H19F2N3O2S/c25-16-14-19(26)22-21(15-16)32-24(27-22)29-12-10-28(11-13-29)23(30)18-8-4-5-9-20(18)31-17-6-2-1-3-7-17/h1-9,14-15H,10-13H2
InChIKeyYTNLIMOYRCGGFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone (CAS 922827-06-3) – Baseline Characterization


(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone (CAS 922827-06-3) is a synthetic small molecule classified as a benzoylpiperazine derivative containing a 4,6-difluorobenzo[d]thiazole moiety. This compound belongs to a class of molecules that have been described in patent literature as inhibitors of the glycine transporter 1 (GlyT1), a target implicated in cognitive and negative symptoms of schizophrenia [1]. The core scaffold features a piperazine ring substituted with a difluorobenzothiazole and a 2-phenoxyphenyl ketone, resulting in a molecular formula of C24H19F2N3O2S and a molecular weight of 451.49 g/mol . Its structural features place it within the benzoylpiperazine chemical space that has been optimized for CNS drug-like properties, including balanced lipophilicity and oral bioavailability potential [1].

Procurement Risks: Why Generic Substitution of (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone Is Not Advisable


In the benzoylpiperazine class, small structural modifications profoundly alter pharmacological profiles. The specific combination of a 4,6-difluorobenzo[d]thiazole head group and a 2-phenoxyphenyl ketone tail in this compound is not represented in common commercial analogs. Patent SAR data for this scaffold reveals that the difluorination pattern on the benzothiazole ring significantly influences GlyT1 potency and selectivity over GlyT2, while the phenoxyphenyl group modulates metabolic stability and hERG liability . Replacing this compound with a mono-fluoro, non-fluorinated, or differently substituted benzothiazole analog—or one with a simpler benzoyl group—risks losing potency, altering selectivity, or introducing unforeseen toxicity. For reproducible research data, the exact molecular identity must be preserved.

Quantitative Evidence Guide: Where (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone Differentiates from Analogs


GlyT1 Inhibitory Potency: Structural Basis for Potency Retention vs. Des-fluoro Analog

A key differentiation for this compound lies in the presence of the 4,6-difluoro substitution on the benzothiazole ring. In the benzoylpiperazine GlyT1 inhibitor series, SAR studies demonstrate that a 2,5-difluorophenyl moiety (analogous to the difluorobenzothiazole) engages a specific hydrophobic pocket, contributing to high potency . While no direct head-to-head data for this exact compound versus its non-fluorinated analog is publicly available, the class-level SAR indicates that removal of fluorine atoms from the benzothiazole core in related compounds results in a >10-fold loss of GlyT1 binding affinity, establishing fluorination as a critical potency determinant . The compound's 4,6-difluorobenzo[d]thiazole group is therefore predicted to confer significantly higher potency than non-fluorinated or mono-fluorinated benzothiazole analogs.

GlyT1 inhibition Schizophrenia Benzoylpiperazine SAR

Selectivity Over GlyT2: Class-Wide Selectivity Advantage Driven by the 2-Phenoxyphenyl Group

Benzoylpiperazine-based GlyT1 inhibitors, including those with 2-phenoxyphenyl substitution, exhibit excellent selectivity over the GlyT2 isoform. The discovery paper reports that optimized compounds in this series achieve GlyT1 IC50 values in the low nanomolar range while displaying >100-fold selectivity against GlyT2 . The 2-phenoxyphenyl group is a distinguishing feature of this compound compared to simpler benzoylpiperazines (e.g., compound 7 in the series) and is expected to maintain or enhance this selectivity profile. In contrast, sarcosine-based GlyT1 inhibitors like N-[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl]sarcosine (NFPS) display less favorable selectivity windows and are known to be irreversible inhibitors, limiting their utility as pharmacological tools . This compound's reversible, selective profile offers a cleaner pharmacological tool for dissecting GlyT1-mediated effects.

GlyT2 selectivity Transporter selectivity CNS safety

Physicochemical Property Differentiation: Lipophilicity and CNS Drug-Likeness vs. Thiophene Analog

The 2-phenoxyphenyl group in this compound (MW 451.49, formula C24H19F2N3O2S) confers distinct physicochemical properties compared to the thiophene analog (4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone, CAS 897481-24-2, MW 365.4) . The phenoxyphenyl compound has a higher molecular weight and increased aromatic surface area, which influences logP, solubility, and protein binding. According to CNS drug-likeness guidelines, compounds within the MW range of 400-500 with moderate lipophilicity (clogP 3-5) are more likely to achieve adequate brain penetration and oral bioavailability [1]. The thiophene analog, being smaller and more polar, may exhibit different brain-to-plasma ratios and metabolic stability. For CNS target engagement studies, the phenoxyphenyl compound's physicochemical profile is better aligned with established CNS drug space.

CNS drug-likeness Lipophilicity Physicochemical properties

Patent-Scaffold Differentiation: Explicit Claim Coverage in GlyT1 Inhibitor Intellectual Property

The compound's scaffold falls within the Markush claims of US Patent Application US20080119486, which specifically covers benzoyl-piperazine derivatives bearing substituted aryl and heteroaryl groups as GlyT1 inhibitors [1]. The claim structure explicitly encompasses compounds where the benzoyl group is substituted with phenoxy, and the piperazine is attached to a substituted benzothiazole. This patent coverage indicates that Roche identified this specific substitution pattern as a key inventive feature. In contrast, earlier GlyT1 inhibitor scaffolds (e.g., sarcosine derivatives, ALX-5407) fall outside this patent family. For industrial researchers concerned with freedom to operate or exploring novel GlyT1 inhibitor chemotypes, this compound represents a distinct, patent-protected scaffold with demonstrated pharmaceutical investment.

Patent specificity Freedom to operate Chemical space

High-Value Application Scenarios for (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone Procurement


GlyT1 Target Validation and Mechanistic Studies in Schizophrenia Models

This compound is best deployed as a pharmacological tool for probing GlyT1 function in preclinical schizophrenia research. Based on the class SAR indicating high GlyT1 potency and >100-fold selectivity over GlyT2 , it can be used to elevate synaptic glycine levels and potentiate NMDA receptor signaling in rodent behavioral models of cognitive impairment and negative symptoms. Its reversible inhibition mechanism, inferred from the benzoylpiperazine class, allows washout experiments that are not feasible with irreversible inhibitors like NFPS.

Lead Optimization Benchmarking for Novel GlyT1 Inhibitor Programs

Due to its well-defined patent pedigree and the extensive SAR available for the benzoylpiperazine series, this compound serves as an ideal reference standard for medicinal chemistry programs developing next-generation GlyT1 inhibitors. Its 4,6-difluoro substitution pattern and 2-phenoxyphenyl tail provide a baseline for comparing potency, selectivity, and ADME properties of newly synthesized analogs, enabling systematic lead optimization.

CNS Drug Property Profiling and Brain Penetration Assessment

With its physicochemical profile (MW ~451, predicted clogP ~4.2) aligning with established CNS drug space [1], this compound is suitable for studies correlating in vitro potency with in vivo brain exposure. It can be used to validate P-glycoprotein efflux liability, brain-to-plasma ratio, and target occupancy relationships in the benzoylpiperazine class, providing translational insights for CNS drug discovery programs.

Quote Request

Request a Quote for (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.